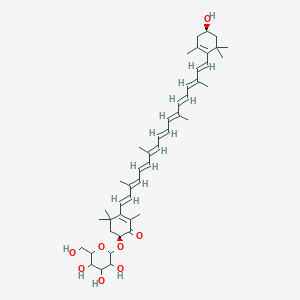

Adonixanthin 3-glucoside

Description

Properties

Molecular Formula |

C46H64O8 |

|---|---|

Molecular Weight |

745 g/mol |

IUPAC Name |

(6S)-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,4,4-trimethyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohex-2-en-1-one |

InChI |

InChI=1S/C46H64O8/c1-29(17-13-19-31(3)21-23-36-33(5)25-35(48)26-45(36,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-37-34(6)40(49)38(27-46(37,9)10)53-44-43(52)42(51)41(50)39(28-47)54-44/h11-24,35,38-39,41-44,47-48,50-52H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t35-,38+,39?,41?,42?,43?,44?/m1/s1 |

InChI Key |

LOISLDIJCYHBBP-NAGSEYDASA-N |

Isomeric SMILES |

CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C(=O)[C@H](CC2(C)C)OC3C(C(C(C(O3)CO)O)O)O)C)/C)/C |

Canonical SMILES |

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(CC2(C)C)OC3C(C(C(C(O3)CO)O)O)O)C)C)C |

Origin of Product |

United States |

Phylogenetic Distribution and Biological Occurrence of Adonixanthin 3 Glucoside

Identification of Adonixanthin 3-glucoside in Marine Bacteria

The marine environment is a rich source of novel bioactive compounds, and this compound is no exception. This carotenoid has been identified in several species of marine bacteria, highlighting its distribution within the microbial world.

Agrobacterium aurantiacum : This astaxanthin-producing marine bacterium is a known source of this compound. researchgate.netacs.orgresearchgate.net Two new carotenoid glycosides, (3S,3'S)-astaxanthin-beta-D-glucoside and (3S,3'R)-adonixanthin-beta-D-glucoside, were first isolated from this bacterium, and their structures were determined using spectral methods. researchgate.net The bacterium synthesizes astaxanthin (B1665798) from β-carotene through hydroxylation and oxidation steps, with adonixanthin being a key intermediate. researchgate.net The strain was later re-classified as Paracoccus sp. strain N81106. mdpi.com

Gordonia terrae : The marine microorganism Gordonia terrae TWRH01, isolated from seawater in northern Taiwan, has been identified as a producer of carotenoids, including adonixanthin 3'-β-d-glucoside. researchgate.netnih.govsci-hub.seresearchgate.net Analysis of the pigments produced by this strain revealed the presence of echinenone (B51690) and adonixanthin 3'-β-d-glucoside as major carotenoid derivatives. nih.govsci-hub.seresearchgate.net

Paracoccus species : Several Paracoccus species are known to produce adonixanthin and its glucosides. For instance, Paracoccus sp. strain N81106 (formerly Agrobacterium aurantiacum) synthesizes adonixanthin β-d-glucoside. nih.gov Another species, Paracoccus schoinia, is notable for producing adonixanthin diglucoside as its major carotenoid, accounting for nearly 80% of the total carotenoids. researchgate.netnih.gov Paracoccus carotinifaciens also produces adonixanthin as part of its astaxanthin biosynthesis pathway. researchgate.net

Brevundimonas species : Bacteria belonging to the genus Brevundimonas are also recognized as producers of adonixanthin. researchgate.net These marine bacteria can synthesize C40-type dicyclic carotenoids, including astaxanthin and adonixanthin. nih.govresearchgate.net For example, Brevundimonas sp. strain SD212 has been shown to produce adonixanthin. nih.gov

This compound Presence in Algae and Other Photosynthetic Organisms

Beyond the bacterial kingdom, adonixanthin has also been detected in photosynthetic organisms, most notably in the green microalga Haematococcus pluvialis.

Haematococcus pluvialis : This freshwater green microalga is a well-known industrial source of the potent antioxidant astaxanthin. jabonline.inmdpi.com During its life cycle, particularly in the transition from the green to the red stage, H. pluvialis accumulates a variety of carotenoids. mdpi.com Among these is adonixanthin, which is considered a minor carotenoid in this alga alongside other xanthophylls like lutein (B1675518) and β-carotene. researchgate.netmdpi.com The presence of adonixanthin is part of the complex carotenoid profile of this commercially important microalga. mdpi.com

Quantitative and Qualitative Variation of this compound Across Biological Sources

The amount and type of this compound and related compounds can vary significantly between different organisms.

In the marine bacterium Paracoccus schoinia, adonixanthin diglucoside is the predominant carotenoid, constituting approximately 76% of the total carotenoids. researchgate.net The remaining carotenoids in this bacterium include astaxanthin diglucoside (1%) and zeaxanthin (B1683548) diglucoside (15%). researchgate.net In contrast, in the microalga Haematococcus pluvialis, adonixanthin is a minor component. In the green vegetative stage, the adonixanthin content was found to be 0.17 ± 0.00 mg per gram of dry weight. mdpi.com This is significantly lower than the major carotenoids in this stage, such as lutein (1.12 ± 0.09 mg g⁻¹) and β-carotene (0.89 ± 0.04 g⁻¹). mdpi.com

The bacterium Gordonia terrae TWRH01 has been optimized for carotenoid production, yielding a relative β-carotene concentration of 10.58 μmol L⁻¹, with adonixanthin 3'-β-d-glucoside being one of the main derivatives identified. nih.govsci-hub.seresearchgate.net

| Organism | Compound | Proportion/Concentration | Reference |

|---|---|---|---|

| Paracoccus schoinia | Adonixanthin diglucoside | ~76% of total carotenoids | researchgate.net |

| Paracoccus schoinia | Astaxanthin diglucoside | 1% of total carotenoids | researchgate.net |

| Paracoccus schoinia | Zeaxanthin diglucoside | 15% of total carotenoids | researchgate.net |

| Haematococcus pluvialis (green stage) | Adonixanthin | 0.17 ± 0.00 mg/g DW | mdpi.com |

| Gordonia terrae TWRH01 | Adonixanthin 3'-β-d-glucoside | Major carotenoid derivative | nih.govsci-hub.seresearchgate.net |

Factors Influencing this compound Accumulation in Natural Systems

The synthesis and accumulation of this compound and other carotenoids are influenced by various environmental and culture conditions.

In the bacterium Agrobacterium aurantiacum, the biosynthetic pathway leading to astaxanthin, which includes adonixanthin, appears to be regulated by culture conditions. researchgate.net The specific order of hydroxylation and oxidation reactions can be controlled by modifying these conditions. researchgate.net

For Gordonia terrae TWRH01, optimization of fermentation parameters has been shown to enhance carotenoid production. nih.govsci-hub.se Factors such as pH, carbon source (sucrose), nitrogen source (yeast extract), and salt concentration have been manipulated to increase biomass and carotenoid yield. nih.govsci-hub.seresearchgate.net Specifically, a pH of 7, 16 g/L sucrose (B13894), 16 g/L yeast extract, and a 0.6 M NaCl concentration were found to be favorable for carotenoid synthesis. nih.govresearchgate.net

In the microalga Haematococcus pluvialis, the accumulation of carotenoids, including adonixanthin, is a response to stress conditions. jabonline.in Factors such as high light intensity and nitrogen limitation are known to induce the transition from the green vegetative stage to the red stage, which is characterized by a massive accumulation of astaxanthin and other carotenoids. nih.gov

Biosynthetic Pathways and Genetic Regulation of Adonixanthin 3 Glucoside

Overview of Canonical Carotenoid Biosynthesis Leading to Adonixanthin Precursors

The biosynthesis of adonixanthin 3-glucoside is rooted in the canonical carotenoid pathway, a conserved sequence of biochemical reactions found in many plants and microorganisms. nih.gov This pathway begins with the synthesis of the five-carbon (C5) isoprene (B109036) building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). imrpress.com These C5 units are produced through either the mevalonate (B85504) (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway. imrpress.com

The subsequent steps involve the sequential head-to-tail condensation of these C5 units. Three molecules of IPP are added to one molecule of DMAPP to form the C20 compound geranylgeranyl diphosphate (GGPP), which is the immediate precursor for the C40 carotenoid backbone. imrpress.comnih.gov The first committed step in carotenoid biosynthesis is the condensation of two GGPP molecules, catalyzed by phytoene (B131915) synthase (encoded by the crtB gene), to form the colorless C40 carotenoid, phytoene. nih.govimrpress.com

Phytoene then undergoes a series of desaturation reactions, typically catalyzed by the enzyme phytoene desaturase (encoded by crtI), which introduce conjugated double bonds into the polyene chain. nih.govlipidbank.jp This process results in the formation of lycopene (B16060), the red pigment responsible for the color of tomatoes. imrpress.comlipidbank.jp Lycopene is a critical branch point in the pathway. nih.gov Its cyclization, catalyzed by lycopene β-cyclase (encoded by crtY), leads to the formation of β-carotene, which possesses two β-ionone rings. nih.govlipidbank.jp

β-carotene is the direct precursor for a variety of xanthophylls, including the precursors to adonixanthin. nih.govoup.com The hydroxylation of β-carotene at the C-3 and C-3' positions of its β-rings by the enzyme β-carotene hydroxylase (CrtZ) yields zeaxanthin (B1683548). nih.govmdpi.com Zeaxanthin is a key intermediate that stands at a metabolic crossroads, ready for the specific modifications that lead to adonixanthin. pku.edu.cnnih.gov

Enzymology of Glycosylation: Role of Glucosyltransferases (e.g., CrtX) in this compound Formation

The final step in the formation of this compound is the attachment of a glucose moiety to the adonixanthin molecule, a reaction catalyzed by a class of enzymes known as glycosyltransferases (GTs). mdpi.com Specifically, the enzyme zeaxanthin glucosyltransferase, encoded by the crtX gene, is responsible for this glycosylation step. uniprot.orgscispace.com This enzyme belongs to the GT1 family of UDP-glycosyltransferases. uniprot.orgexpasy.orgembl.de

The CrtX enzyme from the bacterium Pantoea ananatis (formerly classified as Erwinia uredovora) has been extensively studied. uniprot.orgnih.gov It catalyzes the transfer of a glucose group from a UDP-glucose donor molecule to the hydroxyl group of a carotenoid acceptor. uniprot.orgexpasy.org While its name suggests a preference for zeaxanthin, CrtX exhibits a degree of promiscuity, capable of glycosylating various hydroxylated carotenoids. nih.gov

Research has demonstrated that CrtX can glycosylate zeaxanthin to form zeaxanthin monoglucoside and zeaxanthin diglucoside. uniprot.org Crucially, it also acts on adonixanthin to produce this compound. researchgate.nethep.com.cnnih.gov The enzyme can also glycosylate astaxanthin (B1665798), another ketocarotenoid. researchgate.nethep.com.cn This promiscuity allows for the "combinatorial biosynthesis" of novel carotenoid glucosides when the crtX gene is expressed in organisms producing different hydroxylated carotenoids. nih.govnih.gov The addition of the bulky glycoside group not only increases the water solubility of the carotenoid but may also prevent further enzymatic modifications, such as additional ketolation. nih.govresearchgate.netresearchgate.net

Upstream and Downstream Enzymatic Modifications in this compound Pathways (e.g., Ketolation, Hydroxylation)

The synthesis of the adonixanthin backbone from β-carotene involves a precise sequence of hydroxylation and ketolation reactions. These modifications are primarily carried out by two key enzymes: β-carotene hydroxylase (CrtZ) and β-carotene ketolase (also known as β-carotene 4-oxygenase, CrtW or BKT). nih.govmdpi.com These enzymes are responsible for converting the non-polar β-carotene into more polar xanthophylls. mdpi.com

The pathway to adonixanthin typically proceeds as follows:

Hydroxylation: β-carotene is first converted to zeaxanthin through the action of CrtZ, which adds hydroxyl groups to the C-3 and C-3' positions of the two β-rings. nih.govmdpi.com

Ketolation: Zeaxanthin then serves as the substrate for the β-carotene ketolase (CrtW). pku.edu.cnnih.gov This enzyme introduces a keto group at the C-4 position of one of the 3-hydroxy-β-rings of zeaxanthin. mdpi.comresearchgate.net This single ketolation event results in the formation of adonixanthin ((3S,3′R)-3,3′-dihydroxy-β,β-caroten-4-one). mdpi.com

The enzymes CrtZ and CrtW exhibit substrate promiscuity, meaning they can act on various intermediates. mdpi.comresearchgate.net For example, CrtW can add a keto group to an unsubstituted β-ring (as in β-carotene to form echinenone) or a 3-hydroxylated β-ring (as in zeaxanthin to form adonixanthin). mdpi.comresearchgate.net Similarly, CrtZ can hydroxylate an unsubstituted β-ring or a 4-ketolated β-ring. mdpi.com This leads to a complex network of possible reactions. However, studies in organisms like the microalga Chromochloris zofingiensis and various marine bacteria suggest that the primary route to astaxanthin (which involves adonixanthin as an intermediate) is through the ketolation of zeaxanthin, rather than the hydroxylation of canthaxanthin. pku.edu.cnnih.gov The accumulation of adonixanthin is often observed in engineered organisms expressing CrtW from certain bacterial sources. mdpi.com

Genetic Determinants and Regulatory Networks Governing this compound Biosynthesis

The production of this compound is dictated by the presence and expression of a specific set of biosynthetic genes (crt genes). In many carotenoid-producing bacteria, these genes are organized into clusters or operons, allowing for coordinated regulation. scispace.comnih.gov The key genetic determinants for this compound synthesis include genes for the core pathway to β-carotene (crtE, crtB, crtI, crtY), followed by the genes for modification enzymes: crtZ (hydroxylase), crtW (ketolase), and crtX (glucosyltransferase). scispace.comnih.gov

For instance, a carotenoid biosynthesis gene cluster isolated from the marine bacterium Brevundimonas sp. strain SD212 was found to contain crtW, crtY, crtI, crtB, crtE, and crtZ, among others. nih.gov The specific combination and expression levels of these genes determine the final carotenoid profile of the organism. nih.gov The heterologous expression of these genes in non-carotenogenic hosts like E. coli has been a powerful tool for elucidating the function of each enzyme and for producing specific carotenoids. scispace.comnih.govhep.com.cn

The regulation of these gene clusters can be influenced by environmental and cellular factors. In some algae, for example, stress conditions such as high light or nutrient limitation can up-regulate the expression of genes like β-carotene ketolase (BKT), leading to the enhanced accumulation of ketocarotenoids. imrpress.com Similarly, in the bacterium Agrobacterium aurantiacum, the order of hydroxylation and oxidation reactions in the astaxanthin pathway (which includes adonixanthin) appears to be controlled by culture conditions. oup.com This regulatory complexity allows organisms to modulate their carotenoid composition in response to changing environments.

Metabolic Flux Analysis and Precursor Availability in this compound Production

The efficient biosynthesis of this compound depends heavily on the metabolic flux through the pathway and the availability of key precursors. Two primary precursors are critical: geranylgeranyl diphosphate (GGPP) for the carotenoid backbone and UDP-glucose for the glycosylation step. imrpress.comnih.gov A bottleneck in the supply of either of these molecules can significantly limit the final yield of the target compound.

Metabolic engineering strategies often focus on increasing the precursor pool to drive flux towards the desired product. hep.com.cndntb.gov.ua For the carotenoid backbone, this can involve overexpressing genes from the MEP or MVA pathways to boost the supply of IPP, DMAPP, and subsequently GGPP. pku.edu.cn For the glycosylation step, enhancing the intracellular pool of UDP-glucose is crucial. In E. coli, this can be achieved by overexpressing enzymes like glucokinase (glk), phosphoglucomutase (pgm), and UDP-glucose pyrophosphorylase (galU). nih.gov

Furthermore, balancing the expression of the carotenoid biosynthetic genes themselves is essential for maximizing production and minimizing the accumulation of unwanted intermediates. nih.govhep.com.cn The introduction of the glucosyltransferase CrtX adds another layer of complexity, as it competes with other enzymes like CrtW for shared substrates such as zeaxanthin. nih.gov Fine-tuning the expression levels of crtZ, crtW, and crtX using techniques like promoter and ribosome-binding site (RBS) engineering is a key strategy to optimize the pathway and channel metabolic flux towards this compound. nih.govhep.com.cn For example, a metabolic engineering study in E. coli produced a mixture of carotenoid glucosides, including those of adonixanthin and astaxanthin, by expressing the astaxanthin pathway genes alongside crtX and a mevalonate pathway for precursor supply. hep.com.cndntb.gov.ua

Advanced Analytical and Spectroscopic Characterization of Adonixanthin 3 Glucoside

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Separation and Purity Profiling of Adonixanthin 3-glucoside

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are indispensable tools for the separation and purity assessment of this compound from complex biological matrices. These techniques leverage the differential partitioning of the compound between a stationary phase and a mobile phase to achieve high-resolution separation from other carotenoids and metabolites.

Reversed-phase HPLC, often utilizing C18 or C30 stationary phases, is a common approach for analyzing carotenoids. While C18 columns are suitable for many applications, C30 columns can offer superior resolution for the separation of geometric (cis/trans) isomers of carotenoids. tandfonline.com For instance, a study on the carotenoids from the marine bacterium Paracoccus sp. strain N81106 successfully separated this compound from a mixture of other carotenoids like astaxanthin (B1665798), adonirubin (B162380), and their precursors using a TSK gel ODS-80Ts column. lipidbank.jp The elution is typically performed using a gradient system of solvents, such as methanol (B129727), acetonitrile (B52724), and water, to ensure optimal separation of these structurally similar compounds. lipidbank.jpresearchgate.net

UPLC, with its use of smaller particle size columns (typically <2 µm), offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times. This is particularly beneficial when dealing with the complex mixtures often encountered in natural product extracts. The enhanced separation power of UPLC allows for a more accurate purity profile of this compound, ensuring that subsequent spectroscopic analyses are performed on a pure compound.

The purity of the isolated this compound is determined by analyzing the resulting chromatogram. A single, sharp, and symmetrical peak at a specific retention time under defined chromatographic conditions is indicative of a high-purity compound. The integration of the peak area allows for the quantification of the compound relative to a standard or as a percentage of the total detected components.

Mass Spectrometry (MS) Techniques (e.g., GC-MS, LC-MS/MS, HRMS) for Molecular and Fragmentation Analysis of this compound

Mass spectrometry (MS) is a powerful analytical technique that provides critical information about the molecular weight and elemental composition of this compound. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a formidable tool for both identification and structural elucidation.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the most common MS-based method for analyzing carotenoid glucosides due to their thermal instability and low volatility, which makes them unsuitable for Gas Chromatography-Mass Spectrometry (GC-MS) without derivatization. researchgate.netresearchgate.net In LC-MS, the eluent from the HPLC or UPLC system is directly introduced into the mass spectrometer's ion source.

High-Resolution Mass Spectrometry (HRMS) , often utilizing Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements, typically with an error of less than 5 ppm. frontiersin.org This precision allows for the unambiguous determination of the molecular formula of this compound, which is C₄₆H₆₄O₈. lipidbank.jpnih.gov The exact mass of the molecule is a fundamental piece of data for its identification.

Tandem Mass Spectrometry (MS/MS) is employed to gain further structural insights through fragmentation analysis. In this technique, the molecular ion of this compound is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. For this compound, a key fragmentation pathway involves the cleavage of the glycosidic bond, resulting in the loss of the glucose moiety (162 Da). mdpi.comnih.govresearchgate.net This produces a prominent fragment ion corresponding to the adonixanthin aglycone. Further fragmentation of the aglycone can provide information about the carotenoid backbone. The analysis of these fragmentation patterns is crucial for confirming the identity of the sugar unit and its attachment point to the carotenoid. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Detailed Structural Elucidation of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete and unambiguous structural elucidation of organic molecules, including this compound. It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule.

1D NMR spectroscopy , including ¹H (proton) and ¹³C (carbon-13) NMR, provides fundamental information about the chemical environment of each proton and carbon atom in the molecule. nih.gov

¹H NMR: The ¹H NMR spectrum of this compound displays signals corresponding to the protons of the polyene chain, the cyclohexene (B86901) rings, the methyl groups, and the glucose unit. lipidbank.jp The chemical shifts (δ) and coupling constants (J) of these signals provide information about the electronic environment and the spatial relationship between neighboring protons.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and their chemical nature (e.g., sp², sp³, carbonyl). nih.gov The chemical shifts of the carbon atoms in the glucose moiety are characteristic and help confirm its presence.

2D NMR spectroscopy provides correlation information between different nuclei, which is essential for assembling the complete molecular structure. nih.govpku.edu.cnnih.gov Key 2D NMR experiments for this compound include:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. universiteitleiden.nl It is used to establish the spin systems within the glucose unit and the polyene chain.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate protons with the carbon atoms to which they are directly attached. pku.edu.cn This allows for the assignment of proton and carbon signals to specific atoms in the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons, which is vital for determining the stereochemistry of the molecule, such as the configuration of the glycosidic bond and the relative orientation of substituents on the rings. ukaazpublications.comresearchgate.net

Through the combined interpretation of these 1D and 2D NMR spectra, the complete and unambiguous structure of this compound, including its stereochemistry, can be determined. lipidbank.jpresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Chromophore Characterization of this compound

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used for both the quantification and characterization of this compound. This method is based on the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum by the molecule's chromophore.

The color of carotenoids is a direct result of their extended system of conjugated double bonds, which constitutes the chromophore. fefana.org The UV-Vis spectrum of this compound in a suitable solvent (e.g., benzene, ethanol, or methanol) exhibits a characteristic shape with a main absorption maximum (λmax) in the visible region. lipidbank.jp The λmax provides valuable information about the length and nature of the conjugated system. For this compound, the λmax is typically around 476 nm in benzene. lipidbank.jp The fine structure of the absorption band can also offer clues about the planarity of the polyene chain.

The attachment of a glucose moiety to the adonixanthin backbone does not significantly alter the chromophore, and therefore, the UV-Vis spectrum of this compound is very similar to that of its aglycone, adonixanthin. researchgate.net This spectroscopic similarity is a useful characteristic for initial identification when comparing with known standards.

UV-Vis spectroscopy is also a primary method for the quantification of this compound. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. By measuring the absorbance at the λmax and using a known molar extinction coefficient (ε), the concentration of this compound in a solution can be accurately determined. nih.govupm.edu.my This is a widely used method in quality control and for determining the yield of the compound from natural extracts.

Method Validation and Standardization in this compound Analytical Protocols

The validation and standardization of analytical methods are critical to ensure the reliability, reproducibility, and accuracy of results obtained for this compound. libretexts.org This is particularly important in research, quality control, and any potential regulatory submissions. Method validation involves systematically evaluating a set of analytical performance characteristics to confirm that the method is suitable for its intended purpose.

Key parameters that are assessed during method validation for the analysis of this compound include:

Specificity/Selectivity: This ensures that the analytical signal is solely due to this compound and not from other components in the sample matrix, such as other carotenoids or impurities. This is typically demonstrated through high-resolution chromatography and by comparing the spectra of the analyte in the sample with that of a pure standard.

Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A calibration curve is generated by analyzing a series of standards of known concentrations, and the linearity is assessed by the correlation coefficient (r²) of the regression line. libretexts.org

Range: The range is the interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by analyzing a sample with a known concentration of this compound (a certified reference material, if available) or by performing recovery studies on a sample spiked with a known amount of the pure compound.

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the standard deviation or relative standard deviation (RSD) of a series of measurements.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Standardization of the analytical protocol is achieved by establishing a detailed, written procedure that includes all the steps of the analysis, from sample preparation to data analysis. This includes specifying the type of column, mobile phase composition and gradient, flow rate, detection wavelength, and all MS and NMR parameters. The use of a well-characterized reference standard of this compound is essential for calibration and ensuring the accuracy of quantification. libretexts.org

Extraction, Isolation, and Purification Methodologies for Adonixanthin 3 Glucoside

Conventional Solvent Extraction Strategies for Adonixanthin 3-glucoside from Biological Matrices

Conventional extraction, often referred to as solid-liquid extraction, is the foundational step for isolating this compound. Due to the hydrophobic nature of carotenoids, organic solvents are required to solubilize them from the biological material. omicsonline.org The choice of solvent is critical and is based on the principle that "like dissolves like." nih.gov

The general procedure involves harvesting the biomass (e.g., bacterial cells) and then exposing it to a solvent or a mixture of solvents. e3s-conferences.org Common methods include maceration, where the material is soaked in the solvent, and percolation. e3s-conferences.orggreenpharmacy.info For carotenoids, mixtures of solvents are frequently used to achieve efficient extraction. For instance, a common approach for bacterial carotenoids involves initial extraction with a polar solvent like methanol (B129727) or acetone (B3395972) to dehydrate the cells and break cell walls, followed by a less polar solvent like chloroform, diethyl ether, or hexane (B92381) to solubilize the pigments. rsc.orgtandfonline.com

A specific protocol for isolating carotenoid glycosides from the bacterium Agrobacterium aurantiacum involved extraction with a chloroform-methanol mixture. tosoh.co.jp Similarly, the extraction of related carotenoid glycosides from cyanobacteria has been successfully performed using chloroform. nih.gov Because carotenoids, including their glycosides, are sensitive to light and heat, these extraction processes are typically conducted in the dark or under dim light and at room temperature or lower to prevent degradation and isomerization. omicsonline.orgnih.gov After extraction, the crude extract, which contains a mixture of pigments, lipids, and other cellular components, is concentrated, often using a rotary evaporator, before proceeding to purification. advion.com

Advanced Extraction Technologies

To improve efficiency, reduce solvent consumption, and shorten extraction times, several advanced technologies have been adapted for carotenoid extraction. tandfonline.comcsic.es These "green" extraction techniques are increasingly preferred over conventional methods. nih.gov

Supercritical Fluid Extraction (SFE): This technique utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. mdpi.com By manipulating temperature and pressure, the solvating power of the fluid can be precisely controlled. researchgate.net Supercritical CO₂ is non-toxic, non-flammable, and easily removed from the final product, making it a "green" alternative. mdpi.com However, its non-polar nature often requires the addition of a polar co-solvent, such as ethanol, to efficiently extract more polar carotenoids like xanthophylls. csic.esmdpi.comnih.gov SFE has been shown to be highly selective, capable of separating carotenoids from chlorophylls (B1240455), for example. tandfonline.comcsic.es

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and sample, causing cell walls to rupture and release the target compounds into the solvent. nih.govmdpi.com This method significantly reduces extraction time and solvent volume compared to conventional techniques. nih.govresearchgate.net The efficiency of MAE is influenced by factors such as microwave power, extraction time, solvent type, and the solvent-to-solid ratio. cabidigitallibrary.orgmdpi.com

Ultrasound-Assisted Extraction (UAE): UAE uses high-frequency sound waves to create acoustic cavitation—the formation and collapse of microscopic bubbles. This process generates localized high pressure and temperature, disrupting cell walls and enhancing mass transfer of the target compound into the solvent. nih.govmdpi.com UAE is known for being an economical and efficient method that can operate at lower temperatures, preserving thermolabile compounds. nih.gov Key parameters for optimization include ultrasonic power, temperature, time, and solvent concentration. mdpi.combohrium.com

Table 1: Comparison of Advanced Extraction Technologies for Carotenoids

| Technology | Principle | Typical Conditions for Carotenoids | Advantages | Disadvantages | Citations |

|---|---|---|---|---|---|

| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO₂) as a solvent. | Temperature: 50-70°C; Pressure: 250-500 bar; Co-solvent: Ethanol (5-15.5%) | High selectivity, "green" solvent, prevents degradation. | High capital and operational costs, may require polar co-solvents. | mdpi.comresearchgate.netmdpi.comnih.govresearchgate.net |

| Microwave-Assisted Extraction (MAE) | Microwave energy heats the solvent and sample, disrupting cells. | Power: 120-561 W; Time: 4-25 min; Solvent: Ethanol, Hexane | Reduced extraction time and solvent use, high efficiency. | Potential for thermal degradation, uneven heating. | nih.govresearchgate.netcabidigitallibrary.orgmdpi.commdpi.comnih.gov |

| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation disrupts cell walls and enhances mass transfer. | Power: 150-210 W; Time: 12-80 min; Temperature: 30-65°C | Economical, efficient at lower temperatures, shorter extraction time. | Localized high temperatures may degrade some compounds. | nih.govnih.govmdpi.commdpi.combohrium.comnih.gov |

Chromatographic Purification Techniques

Following extraction, the crude mixture must be purified to isolate this compound. Chromatography is the cornerstone of this purification process. omicsonline.org Due to the presence of the polar glucoside moiety, this compound can be effectively separated from non-polar carotenes and less polar xanthophylls.

Column Chromatography (CC): This is a fundamental technique used for the initial, large-scale purification of the extract. mdpi.com The crude extract is loaded onto a column packed with a solid adsorbent (stationary phase), and a solvent (mobile phase) is passed through it. Separation occurs based on the differential adsorption of the compounds to the stationary phase. For carotenoid glycosides, which are more polar than other carotenoids, adsorbents like modified silica (B1680970) gel, magnesium oxide, or acetylated polyamide can be used effectively. mdpi.comiupac.org For example, carotenoid glycosides can be efficiently separated from other carotenoids and chlorophylls on a gram scale using modified silica. mdpi.com

Flash Chromatography and Preparative High-Performance Liquid Chromatography (PrepLC): For higher purity and finer separation, flash chromatography or PrepLC is employed. nih.gov These are more advanced forms of liquid chromatography that use higher pressure to move the solvent through the column, resulting in faster and more efficient separations. nih.gov

Flash Chromatography: Often used as an intermediate purification step, it can rapidly fractionate the extract. For instance, carotenoid glycosides from cyanobacteria were fractionated using a flash column with silica gel, eluting with a gradient of ethyl acetate (B1210297) in hexane, followed by methanol in ethyl acetate. nih.gov

PrepLC: This is the final step to achieve high-purity this compound. nih.gov Reverse-phase columns, such as those with C18 or C5 stationary phases, are commonly used. nih.govadvion.com The separation is based on the compound's hydrophobicity. A specific method for purifying a similar carotenoid glycoside involved a reverse-phase C5 column with an isocratic mobile phase of acetonitrile (B52724) and water. nih.gov The separated compounds are detected using a UV-Vis or photodiode array (PDA) detector and collected as pure fractions. nih.govnih.gov

Table 2: Chromatographic Techniques for this compound Purification

| Technique | Stationary Phase | Mobile Phase (Eluent) | Purpose | Citations |

|---|---|---|---|---|

| Column Chromatography | Silica Gel, Magnesium Oxide, Polyamide | Gradients of non-polar to polar solvents (e.g., hexane/acetone, hexane/ethyl acetate) | Bulk pre-purification, separation of compound classes. | mdpi.comiupac.orgwalisongo.ac.id |

| Flash Chromatography | Silica Gel (e.g., 60 Å) | Step-wise gradient (e.g., ethyl acetate in hexane, then methanol in ethyl acetate) | Rapid fractionation of crude extract. | nih.gov |

| Preparative HPLC (PrepLC) | Reverse-Phase (C18, C5) | Isocratic or gradient mixtures (e.g., acetonitrile/water, methanol/water) | Final purification to achieve high purity isolate. | nih.govadvion.comnih.gov |

Optimization of Yields and Purity of Isolated this compound

Maximizing the yield and purity of this compound requires careful optimization of every step in the extraction and purification process. nih.gov For extraction, key parameters include the choice of solvent, solvent-to-solid ratio, temperature, and extraction time. mdpi.com Statistical methods like Response Surface Methodology (RSM) are often employed to systematically investigate the effects of multiple variables and identify the optimal conditions for achieving the highest extraction yield. researchgate.netnih.govbohrium.com

For purification, optimization involves selecting the appropriate combination of stationary and mobile phases in chromatography to achieve the best resolution between this compound and other co-extracted compounds. nih.gov The purity of the final product is typically assessed using analytical High-Performance Liquid Chromatography (HPLC), which can separate and quantify the target compound with high precision. google.comnih.gov The identity and structural integrity of the isolated compound are then confirmed using spectroscopic methods such as UV-Vis spectroscopy, mass spectrometry (MS), and Nuclear Magnetic Resonance (NMR). nih.gov

Scalability Considerations for this compound Isolation Processes

Transitioning the isolation process from a laboratory setting to an industrial scale presents significant challenges. google.com The primary concerns are economic viability and environmental impact. ki.si

Solvent Use: Conventional solvent extraction, while effective, uses large volumes of organic solvents that can be toxic, flammable, and costly to dispose of, making the process less environmentally friendly and expensive on a large scale. tandfonline.comgoogle.com There is a strong industrial push towards using "green" solvents or developing solvent-free extraction methods. csic.eski.si

Technology Costs: Advanced methods like Supercritical Fluid Extraction (SFE) have high capital and operational costs, which can be a barrier to industrial adoption despite their advantages in producing high-purity extracts. researchgate.net

Process Efficiency: For commercial production, the entire process must be efficient and robust. This involves optimizing not only the extraction yield but also the speed and cost of the subsequent purification steps. google.com Industrial-scale processes for similar compounds, such as xanthophyll esters from marigold flowers, often involve multi-step procedures including extraction, saponification (to cleave esters), and crystallization. google.comgoogle.comjustia.com For microbial sources, optimizing fermentation conditions to maximize the initial concentration of this compound in the biomass is a critical upstream step that directly impacts the scalability and cost-effectiveness of the entire downstream isolation process. nih.govmdpi.com

Biological and Ecological Functions of Adonixanthin 3 Glucoside in Organisms

Role of Adonixanthin 3-glucoside in Photoprotection and Stress Response in Microorganisms and Plants

A critical function of carotenoids in both photosynthetic and non-photosynthetic organisms is protection against photooxidative damage. nih.govmdpi.comresearchgate.net This damage is caused by the over-excitation of chlorophyll (B73375) molecules under high-light conditions, which can lead to the formation of highly reactive oxygen species (ROS), such as singlet oxygen. gerli.comfortunejournals.com Carotenoids neutralize these harmful molecules, thereby protecting the cellular apparatus from oxidative damage. researchgate.netnih.gov

This compound, as a xanthophyll, is expected to be a key player in photoprotection. Studies on its aglycone (non-glycosylated) form, adonixanthin, have demonstrated potent antioxidative activities, including the inhibition of lipid peroxidation and quenching of singlet oxygen, with effectiveness comparable to the well-studied antioxidant astaxanthin (B1665798). ebi.ac.ukjst.go.jp The glycosylation of the molecule likely enhances its capacity to function in specific cellular environments. For instance, some carotenoid glucosides, known as thermoxanthins, are linked to increased heat resistance in certain bacterial species. nih.gov Furthermore, it has been suggested that both carotenoids and their glycosides serve as photoprotectants. fortunejournals.com In cyanobacteria, apocarotenoids, which are derived from carotenoids, also function as photoprotective pigments within the thylakoid membranes. csic.es This collective evidence supports the role of this compound as a vital compound for mitigating light-induced and other environmental stresses in the organisms that synthesize it.

Contribution of Glycosylation to Solubility, Stability, and General Bioactivity of this compound (Mechanistic in vitro aspects without clinical claims)

The addition of a glucose moiety to a carotenoid backbone is a significant structural modification that profoundly alters its physicochemical properties. researchgate.net Glycosylation is a natural strategy employed by organisms to increase the water solubility, stability, and bioavailability of otherwise hydrophobic molecules like carotenoids. nih.govresearchgate.net

Solubility: Most carotenoids are lipophilic and have very poor water solubility, which can limit their function and application. nih.gov The attachment of a hydrophilic sugar molecule, such as glucose, substantially increases the polarity and water solubility of the carotenoid. researchgate.netresearchgate.net While specific solubility values for this compound are not widely reported, data from the related xanthophyll zeaxanthin (B1683548) clearly illustrates this effect.

Table 1: Effect of Glycosylation on the Water Solubility of Zeaxanthin

| Compound | Number of Glucose Units | Water Solubility (ppm) | Fold Increase vs. Aglycone |

|---|---|---|---|

| Zeaxanthin (Aglycone) | 0 | 12.6 | 1x |

| Zeaxanthin monoglucoside | 1 | 100 | ~8x |

| Zeaxanthin diglucoside | 2 | 800 | ~63x |

This table is for illustrative purposes, based on data for zeaxanthin to demonstrate the principle of glycosylation's effect on solubility. nih.gov

Stability: Glycosylation can also enhance the stability of carotenoids. researchgate.net The sugar moiety can protect the sensitive polyene chain from degradation by light, heat, and oxidative agents. frontiersin.orgfrontiersin.orgmdpi.com Studies on lutein (B1675518), another xanthophyll, have shown that complexing it with glycosylated proteins improves its stability against both light and heat. frontiersin.orgfrontiersin.org This increased stability is crucial for maintaining the compound's biological function over time.

Bioactivity: The glycosylation of carotenoids has been shown to enhance their biological activities, such as antioxidant capacity. nih.govresearchgate.net This enhancement is not thought to arise from the glucose molecule itself having radical-scavenging properties. Instead, the increased solubility and altered polarity may allow the molecule to better position itself at lipid-water interfaces or improve its affinity for reactive species like singlet oxygen. nih.gov

Comparative Biological Roles with Related Carotenoids and Other Glycosides

The function of this compound can be better understood by comparing it with its non-glycosylated counterpart, adonixanthin, its close structural relative, astaxanthin, and other glycosylated natural products.

Comparison with Adonixanthin and Astaxanthin: Adonixanthin is a biosynthetic intermediate of astaxanthin. nih.govmdpi.com In vitro studies have shown that adonixanthin possesses potent antioxidant activities that are nearly equivalent to those of astaxanthin. ebi.ac.ukjst.go.jp In some models of cell damage, adonixanthin has even shown stronger protective effects than astaxanthin. ebi.ac.uk The primary difference between this compound and these related aglycones is the presence of the glucose unit. This glycosylation confers the solubility and stability advantages discussed previously, which adonixanthin and astaxanthin lack. researchgate.netnih.gov While astaxanthin is highly lipophilic, this compound possesses an amphipathic nature, allowing it to potentially function at the interface of aqueous and lipid environments within the cell.

Table 2: Comparative Properties of Adonixanthin-related Carotenoids

| Feature | Adonixanthin | Astaxanthin | This compound |

|---|---|---|---|

| Structure | Xanthophyll | Xanthophyll | Glycosylated Xanthophyll |

| Solubility | Lipophilic (fat-soluble) | Lipophilic (fat-soluble) | Amphipathic (increased water solubility) |

| Antioxidant Activity | High, comparable to astaxanthin ebi.ac.ukjst.go.jp | High, potent antioxidant nih.govmdpi.comacs.org | Expected to be high, potentially enhanced by positioning nih.gov |

| Key Distinction | Aglycone | Aglycone | Contains a glucose moiety, enhancing solubility and stability researchgate.netnih.gov |

Comparison with Other Glycosides: Glycosylation is a common biochemical strategy that extends beyond carotenoids. Flavonoids, another major class of plant pigments, are also frequently found as glycosides (e.g., quercetin (B1663063) glucosides, cyanidin (B77932) 3-glucoside). nih.govnih.govresearchgate.netcam.ac.uk Like with carotenoids, the addition of a sugar moiety to a flavonoid aglycone increases its water solubility and stability and can modulate its bioavailability and biological activity. nih.govfrontiersin.org For example, flavonoids and their glycosides act as UV-light filters and hydrophilic antioxidants in plants. nih.gov While carotenoids and flavonoids are structurally distinct and have different light absorption spectra, the functional consequence of glycosylation is remarkably similar: it modifies the compound's physicochemical properties to suit specific biological roles, often related to solubility and stability within the aqueous cellular environment. nih.govmdpi.com

Chemical and Chemoenzymatic Synthesis of Adonixanthin 3 Glucoside and Analogs

Chemoenzymatic Approaches Utilizing Glycosyltransferases for Adonixanthin 3-glucoside Production

Chemoenzymatic synthesis offers a powerful alternative to total chemical synthesis, leveraging the high regio- and stereoselectivity of enzymes to overcome key synthetic hurdles. nih.govnih.gov For the production of this compound, glycosyltransferases (GTs) are particularly valuable. mdpi.com These enzymes catalyze the transfer of a sugar moiety from an activated donor, typically a sugar nucleotide like uridine (B1682114) diphosphate-α-D-glucose (UDP-glucose), to an acceptor molecule. nih.govescholarship.org

Metabolic engineering of microorganisms has emerged as a successful strategy for producing this compound. In this approach, host organisms like Escherichia coli are engineered with the necessary biosynthetic pathways. For example, researchers have successfully produced a mixture of carotenoid glucosides, including adonixanthin glucoside, in E. coli. nih.gov This was achieved by introducing the genes for the astaxanthin (B1665798) pathway and a zeaxanthin (B1683548) glucosyltransferase (ZGT, from the gene crtX). nih.govnih.gov The ZGT enzyme, which naturally glycosylates zeaxanthin, has been shown to have substrate promiscuity, allowing it to act on other carotenoid intermediates like adonixanthin. nih.gov

In one such study, an engineered E. coli strain produced a total carotenoid glucoside yield of 8.1 mg/L, which included both astaxanthin and adonixanthin glucosides. nih.gov The process relies on the co-expression of multiple enzymes: those that produce the adonixanthin aglycone from a central metabolite and the glycosyltransferase that attaches the glucose molecule. The addition of the crtW gene, a β-end ketolase, to a zeaxanthin-producing pathway can generate adonixanthin, which is then available for glycosylation by the co-expressed crtX gene. nih.gov This "combinatorial biosynthesis" approach allows for the production of novel carotenoids and their glycosides. nih.govmdpi.com The marine bacterium Agrobacterium aurantiacum is a natural producer of (3S,3'R)-adonixanthin-beta-D-glucoside, and its putative glucosyltransferase, CrtX, is a key enzyme in this process. researchgate.netacs.org Similarly, the strain Gordonia terrae TWRH01 has been identified as a producer of carotenoid derivatives including adonixanthin 3'-β-d-glucoside. nih.gov

| Host Organism | Key Enzymes/Genes | Products | Titer (Total Glucosides) | Reference |

|---|---|---|---|---|

| Escherichia coli | Mevalonate (B85504) pathway, Astaxanthin pathway, crtX (ZGT) | Astaxanthin glucosides, Adonixanthin glucosides | 8.1 mg/L | nih.gov |

| Erwinia (extended pathway) | crtW (β-end ketolase), crtX (glucosyltransferase) | Astaxanthin β-D-diglucoside, Adonixanthin 3′-β-D-glucoside | Not specified | nih.gov |

| Agrobacterium aurantiacum | Natural producer (putative CrtX) | (3S,3'S)-Astaxanthin-β-D-glucoside, (3S,3'R)-Adonixanthin-β-D-glucoside | Not specified | researchgate.netacs.org |

| Gordonia terrae TWRH01 | Natural producer | Echinenone (B51690), Adonixanthin 3'-β-d-glucoside | 10.58 µmol L⁻¹ (relative β-carotene concentration) | nih.gov |

Design and Synthesis of this compound Derivatives and Analogs for Research Purposes

The design and synthesis of derivatives and analogs of this compound are driven by the need to improve its physicochemical properties and to create tools for biological research. nih.gov Key goals include enhancing water solubility, stability, and bioavailability, which are often limited for natural carotenoids. nih.govgoogle.com

Synthetic modifications can target either the glucose moiety or the carotenoid backbone. Examples of derivative strategies, often extrapolated from work on the closely related carotenoid astaxanthin, include:

Esterification: The hydroxyl groups of the glucose unit can be esterified with various functional groups. For instance, creating succinate (B1194679) esters can dramatically increase water solubility, as demonstrated by the synthesis of the disodium (B8443419) disuccinate diester of astaxanthin. google.com This approach transforms the lipophilic carotenoid into a water-soluble bolaphile, which is advantageous for pharmaceutical formulations.

Etherification: Creating ether analogs is another strategy to modify the properties of the parent compound. Carotenoid ether analogs have been synthesized and investigated for various therapeutic applications. google.comgoogle.com

Further Glycosylation: Enzymatic methods can be used to attach additional sugar units, creating di- or oligosaccharide derivatives. For example, the zeaxanthin glucosyltransferase (ZGT) can produce diglycosylated products if the aglycone has more than one hydroxyl group. nih.gov The synthesis of adonixanthin 3,3'-diglucoside could be a potential target, which would further increase polarity.

PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains is a well-established method to increase the hydrophilicity and circulation time of therapeutic molecules. nih.gov This could be applied to this compound to improve its pharmacokinetic profile.

These synthetic and chemoenzymatic modifications provide a library of compounds for structure-activity relationship (SAR) studies, helping to elucidate the mechanisms of action and to develop potent analogs for therapeutic or industrial use.

| Derivative/Analog Type | Potential Modification on this compound | Purpose | Reference (Based on related compounds) |

|---|---|---|---|

| Carotenoid Ester | Succinate ester on the glucose moiety | Increase water solubility, create amphiphilic properties | google.com |

| Carotenoid Ether | Ether linkage at the aglycone or glucose hydroxyls | Modify lipophilicity, create research analogs | google.comgoogle.com |

| Diglycoside | Addition of a second glucose unit (e.g., at 3'-position) | Enhance water solubility and polarity | nih.gov |

| PEGylated Carotenoid | Covalent attachment of PEG chain | Improve hydrophilicity, increase biological half-life | nih.gov |

Challenges and Advancements in Synthetic Methodologies for Carotenoid Glycosides

The synthesis of carotenoid glycosides like this compound is fraught with challenges, but recent advancements, particularly in biotechnology, are providing innovative solutions.

Challenges:

Chemical Instability: The long conjugated polyene system of carotenoids is highly susceptible to oxidation, isomerization (from trans to cis forms), and degradation under heat, light, and acidic conditions. researchgate.netnih.gov This instability complicates multi-step chemical synthesis, often leading to low yields and difficult purification.

Stereochemical Control: The creation of the glycosidic bond with the correct stereochemistry (α or β) is a significant challenge in chemical synthesis. The synthesis of specific stereoisomers of the aglycone, such as the (3S, 3'R) form of adonixanthin, adds another layer of complexity. google.com

Poor Solubility: The hydrophobic nature of carotenoids and the hydrophilic nature of sugars make finding suitable reaction solvents for both components difficult, which can hinder reaction efficiency. nih.gov

Enzymatic Synthesis Hurdles: While chemoenzymatic methods are promising, challenges remain. These include the availability, cost, and stability of the required glycosyltransferases and the expensive sugar nucleotide donors (e.g., UDP-glucose). nih.gov Furthermore, the productivity of microbial systems can be low, making industrial-scale production economically challenging. researchgate.netdntb.gov.ua

Advancements:

Metabolic Engineering and Synthetic Biology: The most significant advancements have come from engineering the metabolic pathways of microorganisms like E. coli and yeasts (Corynebacterium glutamicum). nih.govfrontiersin.orgoup.com By assembling genes from different organisms, scientists can construct novel biosynthetic pathways to produce specific carotenoid glycosides de novo. nih.govmdpi.com This approach offers a more sustainable and controlled production platform compared to chemical synthesis or extraction from natural sources.

Enzyme Discovery and Engineering: Prospecting for novel glycosyltransferases from diverse organisms and improving their properties (e.g., stability, substrate specificity, and activity) through protein engineering are expanding the toolbox for chemoenzymatic synthesis. mdpi.commdpi.com

In Situ Substrate Regeneration: To overcome the high cost of sugar nucleotide donors, one-pot multi-enzyme (OPME) systems have been developed. escholarship.orgescholarship.org These systems regenerate the activated sugar donor from cheaper starting materials within the same reaction vessel, making the enzymatic process more economically viable.

Formulation and Delivery Technologies: To address the inherent instability and low bioavailability of the final products, advanced formulation techniques like nanoencapsulation are being explored. nih.govmdpi.com Encapsulating carotenoids in nanoparticles or liposomes can protect them from degradation and improve their solubility and delivery to target sites. nih.gov

These advancements are paving the way for the efficient and sustainable production of this compound and other complex carotenoid glycosides for use in research, food, and pharmaceutical applications.

Biotechnological Production and Metabolic Engineering of Adonixanthin 3 Glucoside

Microbial Host Systems for Adonixanthin 3-glucoside Production

A variety of microbial hosts have been investigated for their potential to produce this compound. These microorganisms serve as cellular factories, providing the fundamental metabolic pathways that can be engineered for targeted carotenoid synthesis.

Escherichia coli : As a well-characterized and genetically tractable bacterium, E. coli is a popular choice for heterologous production of carotenoids. nih.gov Strains of E. coli have been successfully engineered to produce this compound by introducing the necessary biosynthetic genes from other organisms. nih.govlipidbank.jp For instance, engineered E. coli carrying carotenoid biosynthesis genes from Erwinia uredovora and Agrobacterium aurantiacum has been shown to produce adonixanthin 3-β-D-glucoside. lipidbank.jp In one study, an engineered E. coli strain produced a mixture of carotenoid glucosides, including adonixanthin glucosides, with a total yield of 8.1 mg/L. nih.gov

Agrobacterium aurantiacum : This marine bacterium is a natural producer of astaxanthin (B1665798) and its glucosides, including this compound. researchgate.nethep.com.cnresearchgate.net The carotenoid gene cluster from A. aurantiacum has been identified and utilized in other hosts to facilitate the production of these compounds. mdpi.com Specifically, (3S,3'R)-adonixanthin-beta-D-glucoside was isolated from this bacterium. researchgate.net

Paracoccus species : Several Paracoccus species are known to synthesize ketocarotenoids. Paracoccus sp. N81106 (formerly Agrobacterium aurantiacum) produces astaxanthin glucoside and this compound. researchgate.netresearchgate.net Another species, Paracoccus marinus, predominantly produces adonixanthin diglucoside. nih.gov The potential of Paracoccus species as a source for various carotenoids, including adonixanthin, is recognized. google.comtandfonline.com

Gordonia terrae : A novel marine bacterial strain, Gordonia terrae TWRH01, has been identified as a producer of carotenoid derivatives, primarily echinenone (B51690) and adonixanthin 3'-β-d-glucoside. nih.gov This discovery highlights the potential of exploring diverse marine environments for new carotenoid-producing microorganisms.

Other Bacteria : Adonixanthin and its derivatives are also produced by bacteria from the genera Erythrobacter, Brevundimonas, Flavobacterium, Alcaligenes, Pseudomonas, Alteromonas, Hyphomonas, and Caryophanon. researchgate.nettandfonline.com

Table 1: Microbial Host Systems for this compound Production

| Microbial Host | Naturally Occurring or Engineered | Key Findings |

| Escherichia coli | Engineered | Production of adonixanthin 3-β-D-glucoside achieved through heterologous gene expression. nih.govlipidbank.jp |

| Agrobacterium aurantiacum | Naturally Occurring | Isolates (3S,3'R)-adonixanthin-beta-D-glucoside. researchgate.net |

| Paracoccus sp. N81106 | Naturally Occurring | Produces astaxanthin glucoside and this compound. researchgate.netresearchgate.net |

| Paracoccus marinus | Naturally Occurring | Predominantly produces adonixanthin diglucoside. nih.gov |

| Gordonia terrae TWRH01 | Naturally Occurring | Produces echinenone and adonixanthin 3'-β-d-glucoside. nih.gov |

Genetic Engineering Strategies for Enhanced this compound Accumulation

Genetic engineering plays a pivotal role in boosting the production of this compound in microbial hosts. These strategies focus on optimizing the expression of key genes and introducing novel enzymatic activities.

Gene Overexpression : A primary strategy is to overexpress the genes involved in the carotenoid biosynthesis pathway. This includes genes encoding enzymes like phytoene (B131915) synthase (crtB), phytoene desaturase (crtI), lycopene (B16060) cyclase (crtY), β-carotene hydroxylase (crtZ), and β-carotene ketolase (crtW). lipidbank.jpmdpi.com The introduction and overexpression of a glucosyltransferase gene, such as crtX from Pantoea ananatis or Agrobacterium aurantiacum, is crucial for the final glycosylation step to form this compound. nih.govresearchgate.netutm.mx

Pathway Optimization : Fine-tuning the expression levels of multiple genes in the pathway is often necessary to avoid the accumulation of intermediate compounds and to channel metabolites efficiently towards the final product. nih.gov This can be achieved through promoter and ribosome binding site (RBS) engineering to control the transcription and translation rates of the biosynthetic genes. nih.gov For example, assembling genes from different organisms, such as expressing the β-end ketolase from Agrobacterium aurantiacum in a strain already producing zeaxanthin (B1683548) β-d-diglucoside, can lead to the synthesis of novel compounds like adonixanthin β-d-diglucoside. mdpi.com

Combinatorial Biosynthesis : The modular nature of carotenoid biosynthetic pathways allows for a "combinatorial biosynthesis" approach. researchgate.net By combining carotenogenic genes from different organisms, novel carotenoid structures can be created. researchgate.net For instance, adding the crtW gene from Paracoccus sp. to an E. coli strain engineered with the zeaxanthin-D-diglucoside pathway from Erwinia resulted in the synthesis of adonixanthin 3-β-D-glucoside. researchgate.net

Metabolic Engineering Approaches for Carbon Flux Redirection Towards this compound

Enhancing Precursor Supply : The biosynthesis of all carotenoids begins with the universal C5 isoprene (B109036) precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). nih.govscienceopen.com These are produced via the mevalonate (B85504) (MVA) pathway in eukaryotes or the methylerythritol 4-phosphate (MEP) pathway in prokaryotes. nih.govscienceopen.com A key metabolic engineering strategy is to increase the carbon flux towards these precursors. This can be achieved by overexpressing rate-limiting enzymes in the MVA or MEP pathways. mdpi.com For example, replacing the native promoters of rate-limiting genes in the MEP pathway with stronger promoters has been shown to significantly increase β-carotene production, a precursor to adonixanthin. mdpi.com

Redirecting Central Carbon Metabolism : Efforts are focused on redirecting carbon flux from central metabolic pathways, like glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP), towards the carotenoid synthesis pathway. mdpi.comnih.gov This involves modifying genes in the central carbon metabolism. For instance, deleting genes for competing pathways can channel more carbon towards the desired product. mdpi.com The use of metabolic toggle switches allows for the dynamic redirection of carbon flux, for example, by interrupting the TCA cycle to improve the production of other isoprenoid-derived compounds. nih.gov

Balancing Cofactor Availability : The production of carotenoids, including this compound, requires cofactors such as ATP and NADPH. scienceopen.com The MEP pathway, for instance, has a high demand for NADPH. nih.gov Metabolic engineering strategies can be employed to improve the regeneration of these cofactors, ensuring they are not a limiting factor in production. nih.gov

Fermentation Process Optimization for High-Yield this compound Production

Optimizing the fermentation process is critical for maximizing the yield and productivity of this compound from microbial cultures. yd-labs.com This involves fine-tuning various physical and chemical parameters of the cultivation environment.

Media Composition : The composition of the growth medium, including the carbon and nitrogen sources, is a crucial factor. For Gordonia terrae TWRH01, optimal carotenoid production was achieved using sucrose (B13894) as the carbon source and yeast extract as the nitrogen source. nih.gov In engineered E. coli, supplementing the medium with glucose was found to enhance the production of zeaxanthin glucosides. nih.gov

Cultivation Conditions : Parameters such as pH, temperature, aeration, and agitation must be carefully controlled to ensure optimal microbial growth and product formation. yd-labs.com For example, Gordonia terrae TWRH01 showed efficient carotenoid synthesis at a pH of 7. nih.gov

Inducer Concentration and Timing : In engineered strains where gene expression is controlled by inducible promoters, the concentration of the inducer and the timing of its addition can significantly impact product yield.

Fed-Batch Fermentation : For large-scale production, fed-batch fermentation is often employed to achieve high cell densities and, consequently, higher product titers. This strategy involves the controlled feeding of nutrients throughout the fermentation process to prevent substrate limitation and the accumulation of inhibitory byproducts. A fed-batch process was successfully used to enhance astaxanthin production in Corynebacterium glutamicum, a strategy that could be adapted for this compound. researchgate.net

A study on Gordonia terrae TWRH01 identified the following optimal fermentation conditions for carotenoid production: a medium pH of 7, 16 g/L sucrose, 16 g/L yeast extract, 0.6 M NaCl, and supplementation with 0.45% (v/v) 1 M CaCl2. nih.gov This optimization resulted in a dry biomass of 15.29 g/L. nih.gov

Downstream Processing and Purification for Biotechnologically Produced this compound

Cell Disruption : Since this compound is an intracellular pigment, the first step is to disrupt the microbial cells to release the product. researchgate.net This can be achieved through various mechanical or non-mechanical methods.

Extraction : After cell disruption, the carotenoids are extracted using suitable solvents. frontiersin.org The choice of solvent is critical and depends on the polarity of the target molecule.

Purification : Chromatography techniques are commonly used for the purification of carotenoids. frontiersin.org High-performance liquid chromatography (HPLC) is a standard method for separating and quantifying different carotenoids, including this compound. lipidbank.jp The purification process may involve multiple chromatographic steps to achieve the desired purity. europa.eu

Analysis : The identity and purity of the final product are confirmed using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netnih.gov Gas chromatography-mass spectrometry (GC-MS) has been used to identify adonixanthin 3'-β-d-glucoside produced by Gordonia terrae. nih.gov

Potential Applications of Adonixanthin 3 Glucoside in Non Clinical Research and Industry

Adonixanthin 3-glucoside as a Reference Standard and Analytical Marker in Carotenoid Chemistry

In the field of carotenoid chemistry, the accurate identification and quantification of individual compounds within complex biological mixtures are paramount. This compound serves as a crucial reference standard and analytical marker for this purpose.

Researchers have successfully isolated and characterized this compound from natural sources, such as the marine bacterium Agrobacterium aurantiacum (now classified as Paracoccus sp.) researchgate.netacs.orglipidbank.jp. The structural determination was accomplished using detailed spectral analysis, providing the foundational data necessary for its use as a standard acs.org.

Analytical techniques, particularly High-Performance Liquid Chromatography (HPLC), are employed to separate and identify carotenoids. In such analyses, this compound can be used as a marker to confirm its presence in extracts from various organisms lipidbank.jp. For instance, HPLC methods have been developed to effectively separate a range of carotenoids, including adonixanthin and its derivatives, from complex mixtures produced by bacteria lipidbank.jp. The availability of purified this compound allows for the calibration of analytical instruments and the validation of methods for carotenoid profiling.

Research Tool for Investigating Carotenoid Metabolism and Glycosylation Mechanisms

This compound is an invaluable tool for elucidating the intricate biosynthetic pathways of carotenoids, especially the mechanisms of glycosylation. The process of attaching sugar moieties to carotenoids, known as glycosylation, can significantly alter their chemical properties.

Metabolic engineering studies in microorganisms like Escherichia coli have provided deep insights into these processes. By introducing specific genes into E. coli, scientists can construct novel biosynthetic pathways. For example, the introduction of the gene crtX, which codes for the enzyme zeaxanthin (B1683548) glucosyltransferase, into an E. coli strain engineered to produce various carotenoids resulted in the synthesis of a mixture of carotenoid glucosides, including this compound nih.govutm.mx.

These experiments demonstrate the utility of this compound as an indicator of enzyme activity and substrate promiscuity. The formation of this compound in such systems confirms that enzymes like zeaxanthin glucosyltransferase can act on multiple carotenoid substrates, including adonirubin (B162380) and adonixanthin nih.govresearchgate.net. Furthermore, research suggests that the addition of the bulky glucoside group can act as a terminal step in a pathway, as it may prevent the glycosylated intermediate from being processed by subsequent enzymes like β-carotene ketolase (crtW) nih.govresearchgate.net. This makes the compound a useful marker for studying metabolic flux and pathway engineering strategies nih.govnih.gov.

| Organism | Engineering Strategy | Products Detected | Total Glucoside Yield (mg/L) | Reference |

|---|---|---|---|---|

| Escherichia coli | Expression of mevalonate (B85504) pathway, astaxanthin (B1665798) pathway, and crtX genes. | Astaxanthin-β-D-glucoside, Adonixanthin-β-D-glucoside, Zeaxanthin-β-D-glucoside, and others. | 8.1 | nih.gov |

| Escherichia coli | Addition of β-end ketolase (CrtW) and glucosyltransferase (CrtX) to a zeaxanthin-producing strain. | Astaxanthin β-D-diglucoside and Adonixanthin 3′-β-D-glucoside. | Not specified | utm.mxnih.gov |

Role as a Natural Pigment in Food and Feed Applications (excluding health claims)

Carotenoids are widely recognized and utilized as natural pigments in the food and animal feed industries, providing yellow to red hues frontiersin.orgfefana.org. This compound, with its characteristic color, is explored as a potential natural colorant.

The isolation of this pigment from microbial sources such as Gordonia terrae TWRH01 highlights its potential as a commercially viable natural carotenoid researchgate.netsci-hub.se. Research into the fermentation characteristics of this novel bacterial strain has shown it to be a promising bioresource for producing carotenoid derivatives, primarily echinenone (B51690) and adonixanthin 3′-β-d-glucoside researchgate.netsci-hub.se. The optimization of fermentation conditions is a key area of study to increase yields for industrial-scale production sci-hub.se.

A significant advantage of glycosylated carotenoids like this compound is their increased water solubility compared to their non-glycosylated forms nih.gov. This property is highly desirable in food and beverage applications, as it can facilitate more uniform incorporation into aqueous-based products. While astaxanthin is a more commonly used pigment in aquaculture feed to impart color to fish flesh, the exploration of other carotenoids like adonixanthin and its derivatives continues wiley.com. The general trend towards replacing synthetic dyes with natural pigments further supports the investigation into compounds like this compound for coloring foods and animal feeds sci-hub.se.

Exploration in Biomaterial Science and Pigment-Based Technologies

The unique physicochemical properties of this compound make it a candidate for exploration in the fields of biomaterial science and pigment-based technologies. The development of new materials and technologies often relies on components with specific, tunable characteristics.

The glycosylation of carotenoids is a natural strategy that significantly enhances their water solubility and can improve photostability nih.gov. These are critical attributes for pigments intended for use in technologies such as inks, coatings, or even cosmetics, where stability and dispersibility are essential mdpi.com. The microbial production of this compound through metabolic engineering serves as a proof-of-concept for creating a platform for a diverse range of functionalized carotenoids nih.gov. These biosynthetic systems can be tailored to produce pigments with desired properties for specific technological applications.

Actinomycetes and other bacteria are increasingly viewed as sustainable sources of industrial colorants, offering an alternative to petrochemical-based synthetic pigments mdpi.com. The study of pigments like this compound from these organisms contributes to a broader understanding of how natural pigments can be harnessed for various biotechnological uses mdpi.com. While specific applications in biomaterials are still in the exploratory phase, the fundamental properties of this compound position it as a molecule of interest for future innovations in pigment-based technologies.

Future Research Directions and Emerging Trends for Adonixanthin 3 Glucoside

Discovery of Novel Biosynthetic Enzymes and Pathways Associated with Adonixanthin 3-glucoside

The complete elucidation of the biosynthetic pathway of this compound is a primary research goal. While the general pathway for carotenoid synthesis is understood, the specific enzymes responsible for the final glycosylation step are not fully characterized across all producing organisms.

Current research points to the involvement of glucosyltransferases, such as the putative CrtX, which catalyzes the formation of (3S,3'R)-adonixanthin-beta-D-glucoside in the marine bacterium Agrobacterium aurantiacum. researchgate.net The biosynthesis is understood to begin with the hydroxylation of β-carotene. researchgate.net Future research will likely focus on:

Enzyme Discovery: Identifying and isolating novel glucosyltransferases from diverse microorganisms known to produce adonixanthin and its glycosides. This involves screening genomic and metagenomic libraries from unique environments.

Enzymatic Characterization: Detailed biochemical characterization of these enzymes to understand their substrate specificity, catalytic mechanisms, and kinetic properties. This knowledge is crucial for their effective use in synthetic biology applications.

Pathway Regulation: Investigating the regulatory networks that control the expression of genes involved in the this compound pathway. Understanding how environmental or developmental cues trigger its production can inform strategies to enhance yields in native or engineered organisms.

The discovery of new enzymes will not only clarify the natural synthesis of this compound but also provide new molecular tools for the biotechnological production of this and other novel glycosylated carotenoids.

Expansion of Biological Roles of this compound in Underexplored Organisms or Environments

This compound has been identified in a number of marine bacteria, including Agrobacterium aurantiacum and Gordonia terrae. researchgate.net The marine environment, known for its extreme conditions, is a promising yet underexplored source of unique bioactive compounds. researchgate.net Research in this area aims to understand the physiological and ecological significance of this molecule.

Key areas for future investigation include:

Function in Native Organisms: Elucidating the specific biological roles of this compound in the organisms that produce it. It is hypothesized that, like other carotenoids, it plays a role in protecting cells from oxidative damage caused by factors like high light intensity and reactive oxygen species, which are prevalent in marine environments. nih.gov Its glycosylation may influence its localization within the cell and its interaction with cellular membranes.

Screening in Extremophiles: Exploring extremophilic microorganisms from environments such as deep-sea vents, hypersaline lagoons, and polar regions for the presence of this compound and related compounds. These organisms may possess unique biosynthetic pathways and variants of the molecule with enhanced stability or novel activities.

Ecological Interactions: Investigating the role of this compound in mediating interactions between organisms, such as symbiotic relationships or defense against pathogens.

Understanding the natural functions of this compound will provide valuable insights into its potential applications, particularly in areas related to antioxidant protection and stress tolerance.

Integration of Omics Technologies for Comprehensive this compound Pathway Elucidation

The application of "omics" technologies offers a powerful, systems-level approach to unraveling the complexities of metabolic pathways. nih.gov While not yet extensively applied specifically to this compound, these technologies hold the key to a comprehensive understanding of its biosynthesis and regulation.

Future research will increasingly integrate the following approaches: